molecular formula C15H18N4O3S B2394341 N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-52-1

N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2394341
M. Wt: 334.39
InChI Key: SLLBYQMIYOKKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as MTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of thiazole-4-carboxamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Corrosion Inhibition

  • Molecular Dynamics and Electrochemical Studies : Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. Molecular dynamics simulations indicated strong binding energies and effective corrosion inhibition (Khaled & Amin, 2009).

Antimicrobial Applications

  • Synthesis and Evaluation of Thiazole Derivatives : Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes studies on 1,3,4-thiadiazole derivatives for potential application against various strains of microbes (Noolvi et al., 2016).

Anticancer Activity

  • Synthesis and Biological Evaluation : Research has been conducted on the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, showing antiproliferative activity against cancer cells. These studies highlight the potential of structurally similar compounds in cancer treatment (Lu et al., 2009).

Solid Phase Synthesis

  • Synthesis of Thiazole Derivatives : The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been reported. This method has applications in drug development, showcasing the versatility of thiazole derivatives (Kim et al., 2019).

Inhibitory Activities

  • Urease Inhibition : Studies on 2-phenylthiazole derivatives have shown significant urease inhibitory activities. This suggests potential applications in the development of treatments for diseases associated with urease enzyme activity (Shi et al., 2018).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-3-5-11(6-4-10)17-14(21)19-15-18-12(9-23-15)13(20)16-7-8-22-2/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLBYQMIYOKKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

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